molecular formula C10H8N2O2 B085214 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile CAS No. 13610-55-4

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Cat. No.: B085214
CAS No.: 13610-55-4
M. Wt: 188.18 g/mol
InChI Key: CAVKDMJWXRXNJH-UHFFFAOYSA-N
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Description

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is an organic compound with the molecular formula C10H8N2O2 It is characterized by the presence of a benzoxazole ring fused with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable nitrile compound in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, often using solvents such as toluene or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
  • 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propylamine
  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetonitrile

Uniqueness

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring system, combined with the nitrile group, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKDMJWXRXNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384057
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-55-4
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-3(2H)-benzoxazolepropionitrile
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